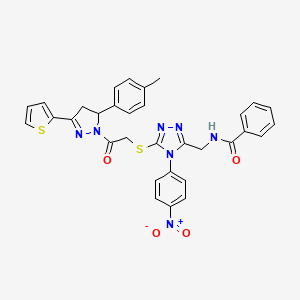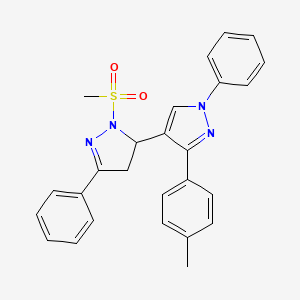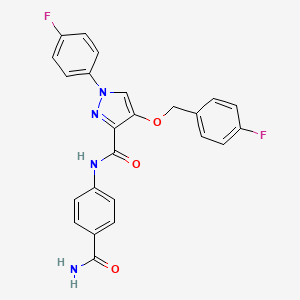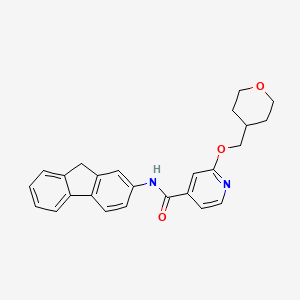![molecular formula C18H18N2O4 B2471769 N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide CAS No. 181578-02-9](/img/structure/B2471769.png)
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also referred to as DMAC and has been extensively studied for its unique properties and mechanism of action.
Scientific Research Applications
Crystal Structures and Supramolecular Interactions
- The research on related compounds, such as N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, has focused on their crystal structures and supramolecular interactions. These studies reveal the formation of centrosymmetric hydrogen-bonded dimers and the role of π–π interactions in supramolecular aggregation, which is significant for understanding the properties and potential applications of these compounds (Kranjc et al., 2012).
Chemical Rearrangements and Transformations
- Research has explored the rearrangements of similar compounds, leading to the formation of 1-aminopyridine, pyrano[2,3-b]-pyridine, and isoxazole derivatives. These transformations are crucial for synthesizing new chemical entities with potential applications in various fields (Strah et al., 1996).
Synthesis of Derivatives and Potential Biological Activity
- Studies have also focused on the synthesis of derivatives of related compounds, investigating their structure and potential biological activities. For instance, the synthesis of 6,6-dimethyl-2-oxo-4-{2-[5-alkylsilyl(germyl)]furan(thiophen)-2-yl}vinyl-5,6-dihydro-2H-pyran-3-carbonitriles and their cytotoxicity and matrix metalloproteinase inhibition potential highlight the biomedical relevance of these compounds (Ignatovich et al., 2015).
Diels–Alder Reactions and Derivative Formation
- The Diels–Alder reactions of related pyran compounds have been studied for the preparation of trifluoromethyl-containing derivatives, showcasing the versatility of these compounds in synthetic organic chemistry (Kondratov et al., 2014).
Novel Synthesis Techniques and Photophysical Properties
- Innovative synthesis techniques have been developed for related pyrans, leading to conjugated and isoxazolyl-substituted 4-pyrone structures. These studies also delve into the photophysical properties of the compounds, which could be significant for designing new fluorophores (Obydennov et al., 2022).
Application in Sensor Technology
- Research has also explored the application of related compounds in sensor technology. For example, a study on a Ba(II)-selective electrode using dimethyl 1-acetyl-8-oxo-2,8-dihydro-1H-pyra-zolo[5,1-a]isoindole-2,3-dicarboxylate as a neutral carrier highlights the potential of these compounds in developing selective and sensitive sensors (Zamani et al., 2006).
properties
IUPAC Name |
N-[5-acetyl-6-[(E)-2-(dimethylamino)ethenyl]-2-oxopyran-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-12(21)14-11-15(18(23)24-16(14)9-10-20(2)3)19-17(22)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,19,22)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRDMPNJHKWIKF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)C=CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=CC=C2)/C=C/N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-acetyl-6-[2-(dimethylamino)vinyl]-2-oxo-2H-pyran-3-yl}benzenecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2471688.png)

![2-Chloro-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylacetamide](/img/structure/B2471690.png)
![N-[2-(1-Hydroxycyclohexyl)-2-methylpropyl]prop-2-enamide](/img/structure/B2471691.png)
![4-tert-butyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide](/img/structure/B2471692.png)

![methyl (4-(((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)sulfonyl)phenyl)carbamate](/img/structure/B2471695.png)


![6-Methyl-4-(4-methylpyrazol-1-yl)-5H-pyrrolo[3,2-d]pyrimidine;hydrochloride](/img/structure/B2471700.png)

![2-((3-(2-methoxyethyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2471702.png)
![N-[1-[4-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]phenyl]cyclopropyl]acetamide](/img/structure/B2471706.png)